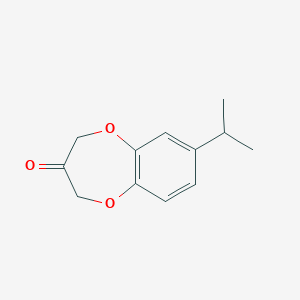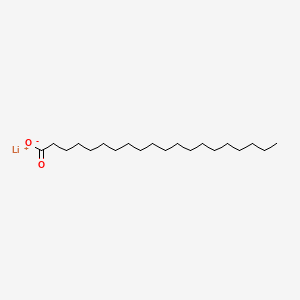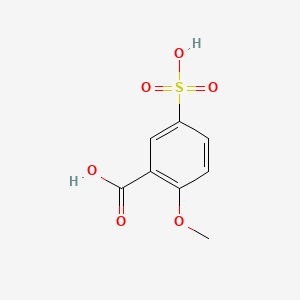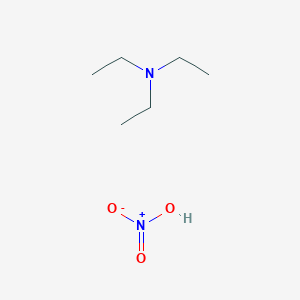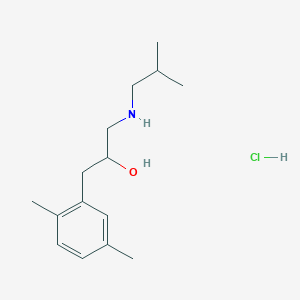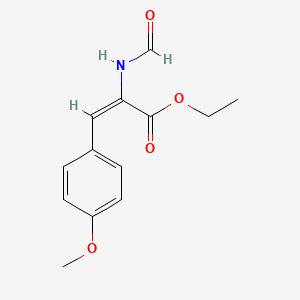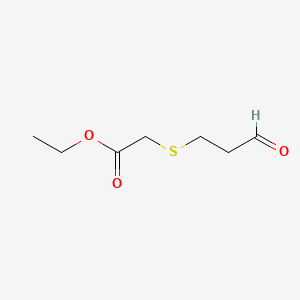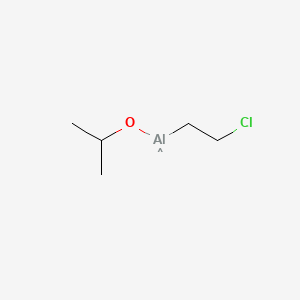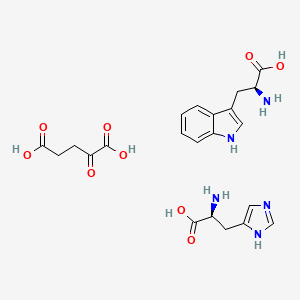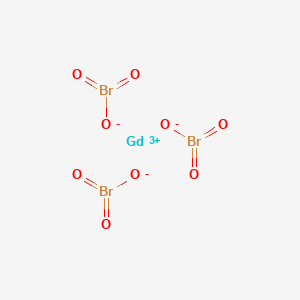
Gadolinium tribromate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gadolinium tribromate, also known as gadolinium(III) bromide, is a crystalline compound composed of gadolinium atoms and three bromine atoms. This compound is hygroscopic, meaning it readily absorbs moisture from the environment. This compound is known for its solubility in water and various organic solvents such as tetrahydrofuran (THF), 1,2-diethoxyethane, p-dioxane, and alkyl amine .
Preparation Methods
Gadolinium tribromate can be synthesized through several methods:
Reaction with Hydrobromic Acid: this compound can be obtained by reacting gadolinium with hydrobromic acid. The reaction proceeds as follows[ 2 \text{Gd} + 6 \text{HBr} \rightarrow 2 \text{GdBr}_3 + 3 \text{H}_2 ]
Heating with Ammonium Bromide: The anhydrous form of this compound can be prepared by heating the hydrate with ammonium bromide.
Chemical Reactions Analysis
Gadolinium tribromate undergoes various chemical reactions, including:
Oxidation and Reduction: this compound can participate in redox reactions, where gadolinium can change its oxidation state.
Substitution Reactions: In these reactions, the bromine atoms in this compound can be replaced by other halogens or functional groups.
Scientific Research Applications
Gadolinium tribromate has several applications in scientific research:
Magnetic Resonance Imaging (MRI): Gadolinium-based compounds, including this compound, are used as contrast agents in MRI due to their paramagnetic properties.
Nanotechnology: This compound is used in the synthesis of gadolinium-based nanoparticles for various applications, including bioimaging and drug delivery.
Material Science: This compound is used in the preparation of gadolinium oxide nanoparticles, which have applications in cryogenic magnetocaloric devices.
Mechanism of Action
The mechanism of action of gadolinium tribromate is primarily related to its paramagnetic properties. In MRI, this compound enhances the contrast of images by altering the relaxation times of water protons in tissues. This property is due to the unpaired electrons in the gadolinium ion, which interact with the magnetic field .
Comparison with Similar Compounds
Gadolinium tribromate can be compared with other gadolinium halides, such as:
Gadolinium(III) Chloride: Similar to this compound, gadolinium(III) chloride is used in various applications, including as a precursor for gadolinium-based nanoparticles.
Gadolinium(III) Fluoride: This compound is used in the preparation of gadolinium-based materials for optical and electronic applications.
Gadolinium(III) Iodide: Gadolinium(III) iodide is another halide of gadolinium with applications in material science and chemistry.
This compound is unique due to its specific solubility properties and its use in specialized applications such as MRI contrast agents and nanotechnology.
Properties
CAS No. |
28958-27-2 |
|---|---|
Molecular Formula |
Br3GdO9 |
Molecular Weight |
541.0 g/mol |
IUPAC Name |
gadolinium(3+);tribromate |
InChI |
InChI=1S/3BrHO3.Gd/c3*2-1(3)4;/h3*(H,2,3,4);/q;;;+3/p-3 |
InChI Key |
SLYHXDGFVZPQQE-UHFFFAOYSA-K |
Canonical SMILES |
[O-]Br(=O)=O.[O-]Br(=O)=O.[O-]Br(=O)=O.[Gd+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



